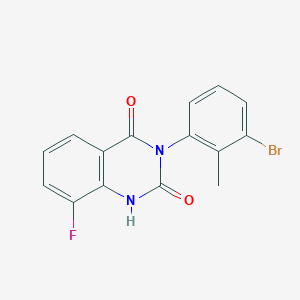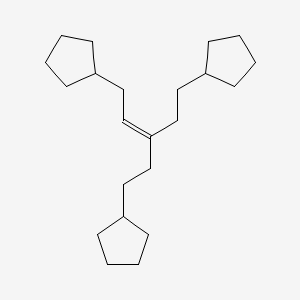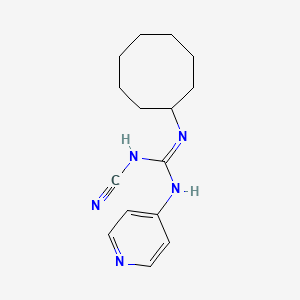
Guanidine, 2-cyano-1-cyclooctyl-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C15H21N5 and a molar mass of 271.36 g/mol . This compound is known for its unique structure, which includes a cyano group, a cyclooctyl ring, and a pyridyl group attached to a guanidine moiety . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine typically involves the reaction of cyclooctylamine with 4-cyanopyridine in the presence of a guanidine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine can be compared with other similar compounds, such as:
2-Cyano-1-cyclooctyl-3-(4-methylpyridyl)guanidine: This compound has a similar structure but with a methyl group attached to the pyridyl ring, which may affect its chemical and biological properties.
2-Cyano-1-cyclooctyl-3-(4-chloropyridyl)guanidine:
The uniqueness of 2-Cyano-1-cyclooctyl-3-(4-pyridyl)guanidine lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
CAS No. |
60560-38-5 |
|---|---|
Molecular Formula |
C15H21N5 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-cyano-2-cyclooctyl-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C15H21N5/c16-12-18-15(20-14-8-10-17-11-9-14)19-13-6-4-2-1-3-5-7-13/h8-11,13H,1-7H2,(H2,17,18,19,20) |
InChI Key |
CTKDDIUHAMTXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N=C(NC#N)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-pyrido[4,3-b]indole-3-carbonitrile](/img/structure/B13936715.png)
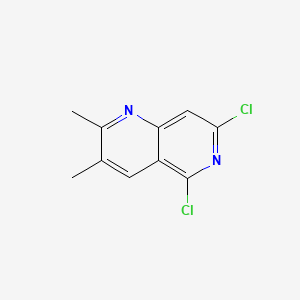
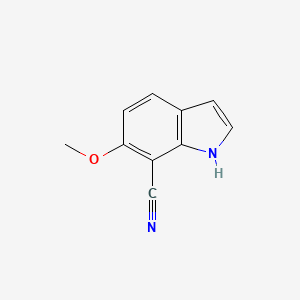
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
![4-((3-(3-Formylphenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13936730.png)
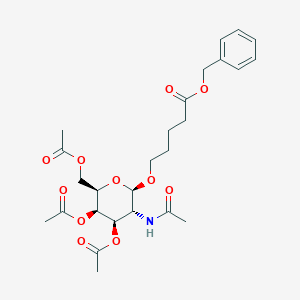
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B13936753.png)
![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)

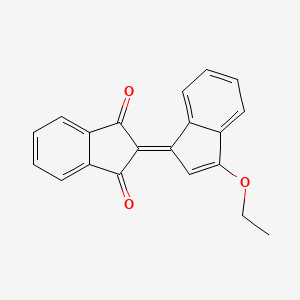
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
